molecular formula C9H10F3NO B14841831 3-(Dimethylamino)-4-(trifluoromethyl)phenol

3-(Dimethylamino)-4-(trifluoromethyl)phenol

Cat. No.: B14841831
M. Wt: 205.18 g/mol
InChI Key: JPYHLAXNWBLQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone, along with catalysts and bases to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)-4-(trifluoromethyl)phenol may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoromethyl and dimethylamino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, sulfonates, and other nucleophiles or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives .

Scientific Research Applications

3-(Dimethylamino)-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-4-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylamino group can participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Lacks the dimethylamino group, making it less versatile in certain reactions.

    4-(Dimethylamino)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    3-(Dimethylamino)-4-(methyl)phenol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

Uniqueness

3-(Dimethylamino)-4-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and dimethylamino groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethylamino group provides additional reactivity and potential for hydrogen bonding .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-(dimethylamino)-4-(trifluoromethyl)phenol

InChI

InChI=1S/C9H10F3NO/c1-13(2)8-5-6(14)3-4-7(8)9(10,11)12/h3-5,14H,1-2H3

InChI Key

JPYHLAXNWBLQEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.